molecular formula C11H16Cl2N2 B1431981 ([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride CAS No. 1923088-51-0

([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride

Cat. No. B1431981
M. Wt: 247.16 g/mol
InChI Key: HGNRQOPCNURLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds like CPMA often involves the use of pyrrolidine, a nitrogen heterocycle . Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of CPMA involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

[1-(4-chlorophenyl)pyrrolidin-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14;/h1-4,9H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNRQOPCNURLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride
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([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride
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([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride
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([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride
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([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride
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([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride

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